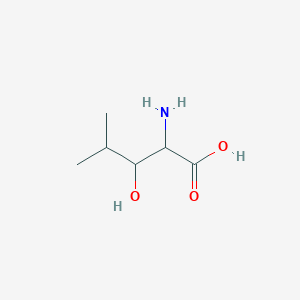

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316786 | |

| Record name | 3-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6645-45-0, 10148-71-7 | |

| Record name | 3-Hydroxyleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6645-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC524546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-hydroxy-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable component in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the core methodologies for the stereoselective synthesis of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction to Synthetic Strategies

The primary challenge in synthesizing this compound lies in the precise control of the two adjacent stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions to achieve the desired syn relationship. Several key asymmetric synthesis strategies have been successfully employed to address this challenge, including:

-

Chiral Auxiliary-Mediated Aldol Reactions: The Evans aldol reaction is a cornerstone for the diastereoselective synthesis of syn-β-hydroxy carbonyl compounds. By attaching a chiral auxiliary to a glycine enolate equivalent, the facial selectivity of the enolate's attack on an aldehyde is controlled, leading to the desired stereoisomer.

-

Asymmetric Hydrogenation: The dynamic kinetic resolution of α-amino-β-keto esters through asymmetric hydrogenation offers another powerful route. This method simultaneously reduces the ketone and establishes the two stereocenters with high diastereoselectivity and enantioselectivity.

-

Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases, provides a highly selective and environmentally benign approach to the reduction of β-keto esters, yielding the desired syn-β-hydroxy-α-amino acid with high stereochemical purity.

This guide will delve into the practical implementation of these methods, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.

Chiral Auxiliary-Mediated Synthesis via Evans Aldol Reaction

The Evans aldol reaction is a widely utilized and reliable method for establishing the syn stereochemistry required for this compound. The general workflow involves the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective aldol reaction with isovaleraldehyde, and subsequent removal of the auxiliary.[1][2][3][4]

Experimental Protocol: Evans Aldol Reaction Pathway

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 equiv.) dropwise, and continue stirring at -78 °C for 1 hour.

-

Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyloxazolidinone.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-propionyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Add dibutylboron triflate (1.1 equiv.) dropwise, followed by triethylamine (1.2 equiv.).

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add freshly distilled isovaleraldehyde (1.2 equiv.) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Add a 2:1 mixture of methanol and 30% hydrogen peroxide and stir vigorously at 0 °C for 1 hour.

-

Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldol adduct by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary and Protection

-

Dissolve the aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide monohydrate (2.0 equiv.).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.

-

To the crude acid, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and triethylamine (1.5 equiv.) in a 1:1 mixture of dioxane and water.

-

Stir at room temperature overnight.

-

Acidify the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.[5]

Quantitative Data for Evans Aldol Reaction

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Aldol Reaction | N-propionyloxazolidinone, Isovaleraldehyde | Aldol Adduct | 80-95 | >95:5 | [6] |

| Auxiliary Cleavage | Aldol Adduct | This compound | 85-95 | - | [7] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Evans aldol reaction.

Asymmetric Hydrogenation of α-Amino-β-keto Esters

Asymmetric hydrogenation of α-amino-β-keto esters provides a highly efficient and atom-economical route to syn-β-hydroxy-α-amino acids. This method relies on a dynamic kinetic resolution process where a chiral catalyst, typically a ruthenium or iridium complex with a chiral ligand, selectively hydrogenates one diastereomer of the rapidly equilibrating β-keto ester.[8][9][10][11]

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the α-Amino-β-keto Ester

-

Prepare the corresponding β-keto ester from isovaleric acid via standard esterification and Claisen condensation protocols.

-

Perform an α-amination of the β-keto ester using an electrophilic nitrogen source, such as di-tert-butyl azodicarboxylate, followed by reduction to introduce the amino group.

-

Protect the amino group, for example, with a benzoyl (Bz) or dibenzyl group.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the α-amino-β-keto ester (1.0 equiv.) in degassed methanol.

-

Add the chiral catalyst, for example, a pre-formed [Ir(cod)Cl]₂/chiral phosphine ligand complex (0.5-1 mol%).

-

Pressurize the reactor with hydrogen gas (5-100 atm) and stir the reaction at room temperature for 12-24 hours.

-

Carefully release the pressure and concentrate the reaction mixture.

-

Purify the product by flash column chromatography to obtain the protected syn-β-hydroxy-α-amino ester.

Step 3: Deprotection

-

Hydrolyze the ester group using lithium hydroxide in a THF/water mixture.

-

Remove the amino protecting group under appropriate conditions (e.g., catalytic hydrogenation for benzyl groups).

-

Purify the final product by recrystallization or ion-exchange chromatography.

Quantitative Data for Asymmetric Hydrogenation

| Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| Methyl 2-(dibenzylamino)-3-keto-4-methylpentanoate | Ir/f-phamidol | Methyl (2S,3R)-2-(dibenzylamino)-3-hydroxy-4-methylpentanoate | >95 | >99:1 | >99 | [8] |

| Ethyl 2-benzamido-3-keto-4-methylpentanoate | Ru-BINAP | Ethyl (2S,3R)-2-benzamido-3-hydroxy-4-methylpentanoate | 90-98 | >98:2 | >98 | [10] |

Signaling Pathway Diagram

Caption: Conceptual pathway of asymmetric hydrogenation for the synthesis of the target amino acid.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The reduction of a suitable β-keto ester precursor using a ketoreductase (KRED) can provide the desired (2S,3R)-stereoisomer with excellent stereocontrol.[12]

Experimental Protocol: Enzymatic Reduction

Step 1: Preparation of the β-keto Ester Substrate

-

Synthesize ethyl 2-amino-3-keto-4-methylpentanoate following established chemical methods.

Step 2: Biocatalytic Reduction

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0) containing glucose (for cofactor regeneration) and NADP⁺.

-

Add the ketoreductase enzyme and glucose dehydrogenase.

-

Add the β-keto ester substrate, typically dissolved in a co-solvent like DMSO, to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Once the reaction is complete, quench by adding a water-miscible organic solvent like acetonitrile and centrifuge to remove the enzyme.

Step 3: Product Isolation and Deprotection

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate to obtain the crude hydroxy ester.

-

Purify by flash chromatography.

-

Perform ester hydrolysis to yield the final amino acid.

Quantitative Data for Enzymatic Reduction

| Enzyme Source | Substrate | Product | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| Ketoreductase from Candida magnoliae | Ethyl 2-amino-3-keto-4-methylpentanoate | Ethyl (2S,3R)-2-amino-3-hydroxy-4-methylpentanoate | >99 | >99:1 | >99 | [12] |

Experimental Workflow Diagram

References

- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. youtube.com [youtube.com]

- 3. Evans aldol ppt | PPTX [slideshare.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. One moment, please... [advancedbiochemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Synthesis of (2S,3R)-3-Hydroxyvaline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-3-Hydroxyvaline is a non-proteinogenic amino acid that is a crucial chiral building block for the synthesis of numerous biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of (2S,3R)-3-hydroxyvaline, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

The unique structural features of (2S,3R)-3-hydroxyvaline, possessing two adjacent stereocenters, make its synthesis a challenge that requires precise stereochemical control. This guide will explore various synthetic approaches, including chiral pool synthesis, substrate-controlled diastereoselective reactions, and enzymatic methods, offering researchers a detailed resource for producing this valuable compound.

Synthetic Strategies and Methodologies

Several key strategies have been successfully employed for the stereoselective synthesis of (2S,3R)-3-hydroxyvaline and its derivatives. These methods often start from readily available chiral precursors and utilize highly selective reactions to establish the desired stereochemistry.

Chiral Pool Synthesis from L-Serine

One of the most common and efficient approaches to (2S,3R)-3-hydroxyvaline involves the use of L-serine as a chiral starting material. This strategy leverages the pre-existing stereocenter at the α-carbon of serine to induce the desired stereochemistry at the β-carbon. A key transformation in this approach is the diastereoselective addition of a methyl group to a serine-derived aldehyde or ketone.

A representative synthetic pathway starting from N-Boc-L-serine methyl ester is outlined below. This method involves the addition of two equivalents of a methyl Grignard reagent to the ester, which, after oxidation, yields the desired β-hydroxyvaline derivative. While the cited literature focuses on the N-methylated analog, the initial steps are directly applicable to the synthesis of N-Boc-(2S,3R)-3-hydroxyvaline.

Experimental Protocol: Synthesis of N-Boc-(2S,3R)-3-hydroxyvaline from N-Boc-L-serine methyl ester [1]

Step 1: Diastereoselective Grignard Addition to N-Boc-L-serine methyl ester

-

Materials: N-Boc-L-serine methyl ester, Methylmagnesium bromide (MeMgBr) solution in THF, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

A solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of methylmagnesium bromide in THF (2.2 eq) is added dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude diol product, (2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol.

-

Step 2: Selective Oxidation of the Primary Alcohol

-

Materials: (2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), Sodium chlorite (NaClO₂), Sodium hypochlorite (NaOCl) solution, Dichloromethane (DCM), Phosphate buffer (pH 6.8), Sodium sulfite solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

The crude diol from the previous step is dissolved in a mixture of dichloromethane and phosphate buffer (pH 6.8).

-

TEMPO (0.1 eq) and sodium chlorite (1.5 eq) are added to the solution.

-

The mixture is cooled to 0 °C, and a solution of sodium hypochlorite (0.1 eq) is added dropwise.

-

The reaction is stirred at room temperature for 4-6 hours, monitoring the progress by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield N-Boc-(2S,3R)-3-hydroxyvaline.

-

Quantitative Data Summary

| Step | Product | Starting Material | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 1 | (2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol | N-Boc-L-serine methyl ester | MeMgBr, THF | ~83% (for the analogous N-methylated diol) | Not reported | >99% | [1] |

| 2 | N-Boc-(2S,3R)-3-hydroxyvaline | (2S)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol | TEMPO, NaClO₂, NaOCl | ~96% (for the analogous N-methylated acid) | Not reported | >99% | [1] |

Logical Workflow for Chiral Pool Synthesis

Caption: Chiral pool synthesis of N-Boc-(2S,3R)-3-hydroxyvaline.

Chemoenzymatic Synthesis

Enzymatic reactions offer high stereoselectivity and mild reaction conditions, making them an attractive alternative for the synthesis of chiral molecules. While a direct enzymatic synthesis of (2S,3R)-3-hydroxyvaline is not extensively reported, related enzymatic hydroxylations of amino acids provide a proof of concept for this approach. For instance, a 2-oxoglutarate-dependent hydroxylase has been used for the threo-selective hydroxylation of L-glutamine to produce (2S,3R)-β-hydroxy-Gln with excellent stereocontrol.[2]

Experimental Protocol: General Procedure for Enzymatic Hydroxylation [2]

-

Materials: L-valine, E. coli whole cells expressing a suitable hydroxylase, 2-Oxoglutarate (2-OG), L-ascorbic acid, Ferrous sulfate (FeSO₄), Buffer solution (e.g., HEPES, pH 7.5).

-

Procedure:

-

A suspension of E. coli whole cells expressing the hydroxylase is prepared in the buffer solution.

-

L-valine (substrate), 2-oxoglutarate (co-substrate), L-ascorbic acid (reducing agent), and ferrous sulfate (cofactor) are added to the cell suspension.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).

-

The reaction is terminated, and the product is isolated from the reaction mixture. This typically involves centrifugation to remove cells, followed by purification of the supernatant using techniques such as ion-exchange chromatography.

-

Quantitative Data for a Related Enzymatic Hydroxylation

| Substrate | Product | Enzyme | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| L-Gln | (2S,3R)-β-hydroxy-Gln | AEP14369 (2-OG-dependent hydroxylase) | High conversion | >99:1 (threo) | >99% | [2] |

Logical Workflow for Chemoenzymatic Synthesis

Caption: Conceptual chemoenzymatic synthesis of (2S,3R)-3-hydroxyvaline.

Conclusion

The stereoselective synthesis of (2S,3R)-3-hydroxyvaline is a critical process for the development of new pharmaceuticals and for the total synthesis of complex natural products. The methodologies presented in this guide, particularly the chiral pool approach starting from L-serine, provide robust and efficient routes to this valuable chiral building block. Future research in this area may focus on the discovery and engineering of novel enzymes for a more direct and sustainable synthesis of (2S,3R)-3-hydroxyvaline. The detailed protocols and data compiled herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of hydroxyleucine, is a non-proteinogenic amino acid of interest in various fields of biochemical and pharmaceutical research. Its specific stereochemistry imparts unique properties that can influence molecular interactions, making a thorough understanding of its physicochemical characteristics crucial for its application in drug design, synthesis of novel peptides, and metabolic studies. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details relevant experimental methodologies, and outlines key analytical workflows.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be confirmed experimentally for critical applications.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid, (3R)-3-hydroxy-L-leucine | [1][2] |

| CAS Number | 10148-71-7 | [1][3] |

| Molecular Formula | C6H13NO3 | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 225-227 °C | [1] |

| Boiling Point | 267.28 °C (rough estimate) | [1] |

| Density | 1.2006 g/cm³ (rough estimate) | [1] |

Table 2: Predicted Physicochemical Parameters

| Property | Predicted Value | Source |

| pKa (Strongest Acidic) | 2.46 | [4] |

| pKa (Strongest Basic) | 9.22 | [4] |

| LogP | -2.7 | [4] |

| Water Solubility | 217 g/L | [4] |

| Polar Surface Area | 83.55 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the amino and carboxylic acid groups can be determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the amino acid as a titrant (a strong base, such as NaOH) is added incrementally.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Acidification: To determine the pKa of the carboxylic acid group (pKa1), the solution is first acidified to a pH below the expected pKa (e.g., pH 1.5-2.0) by adding 0.1 M HCl.

-

Titration: The acidified solution is then titrated with the standardized 0.1 M NaOH solution. The NaOH is added in small, precise increments (e.g., 0.1-0.5 mL).

-

pH Measurement: After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions on the titration curve. The first inflection point corresponds to the titration of the carboxylic acid, and the second to the titration of the amino group.

Determination of Solubility

The solubility of an amino acid in various solvents can be determined using the shake-flask method, which is considered the gold standard for solubility measurements.

Materials:

-

This compound

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: Add an excess amount of the solid amino acid to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged to ensure complete separation of the solid and liquid phases.

-

Quantification: A known volume of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved amino acid is determined using a validated analytical method such as HPLC with a suitable detector (e.g., UV or mass spectrometry).

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Spectroscopic and Structural Data

Spectroscopic and structural data are vital for the unambiguous identification and characterization of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Signals corresponding to the alpha-proton, beta-proton, gamma-proton, and the two diastereotopic methyl groups. The chemical shifts and coupling constants would be highly dependent on the solvent and pH.

-

13C NMR: Six distinct signals corresponding to the carboxyl carbon, alpha-carbon, beta-carbon, gamma-carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently available in public databases. As a zwitterionic amino acid, its IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the ammonium group (broad, ~2500-3300 cm⁻¹)

-

C=O stretching of the carboxylate group (~1560-1600 cm⁻¹)

-

N-H bending of the ammonium group (~1500-1550 cm⁻¹)

-

O-H stretching of the hydroxyl group and absorbed water (broad, ~3200-3500 cm⁻¹)

-

C-H stretching of the alkyl groups (~2850-2960 cm⁻¹)

Crystal Structure

A definitive crystal structure for this compound has not been found in the reviewed literature. X-ray crystallography would be required to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Stability and Storage

This compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some fundamental properties have been reported, there remains a need for comprehensive experimental determination of its pKa, solubility in various solvents, and detailed spectroscopic and crystallographic characterization. The provided experimental protocols offer a framework for researchers to obtain this critical data, which will be invaluable for the future application of this compound in drug discovery and other scientific disciplines.

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-4-hydroxy-3-methylpentanoic acid | C6H13NO3 | CID 354197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-AMINO-3-HYDROXY-4-METHYLPENTANOIC ACID | CAS 10148-71-7 [matrix-fine-chemicals.com]

- 4. APDbase: Amino acid Physicochemical properties Database - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: A Review of Available Data

An in-depth analysis for researchers, scientists, and drug development professionals.

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of the amino acid leucine, is a chiral molecule with potential applications in synthetic chemistry and drug design. Understanding its precise three-dimensional structure is crucial for predicting its interactions with biological targets and for its use as a building block in complex molecules. This guide provides a summary of the currently available information regarding its crystal structure.

Following a comprehensive search of chemical and crystallographic databases, including PubChem and commercial supplier catalogs, it has been determined that the specific experimental crystal structure of this compound is not publicly available at this time. No detailed crystallographic data, such as unit cell parameters, bond lengths, or atomic coordinates from X-ray or neutron diffraction studies, have been deposited in the primary public-domain databases.

While information on related compounds exists, the specific stereoisomer requested has not been characterized crystallographically in the available literature. For reference, the molecule is identified by the following details:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (3R)-3-hydroxy-L-leucine, L-threo-beta-Hydroxyleucine |

| CAS Number | 10148-71-7 |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

General Workflow for Crystal Structure Determination

Although the specific data for the target molecule is unavailable, a general workflow for determining the crystal structure of a novel amino acid derivative is presented below. This process is fundamental in the fields of crystallography and drug development for elucidating the geometric and stereochemical properties of a compound.

Caption: General experimental workflow for crystal structure determination.

Experimental Protocols

The successful execution of the workflow above relies on meticulous experimental protocols.

-

Synthesis and Purification: The synthesis of the target molecule would first be required, followed by purification to achieve a high degree of chemical purity (typically >98%), which is essential for successful crystallization.

-

Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and inducing the slow formation of single crystals. Common techniques include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, increasing the compound concentration and leading to crystal formation.

-

Vapor Diffusion (Hanging/Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of vapor gradually changes the composition of the drop, inducing crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.

-

-

X-ray Diffraction Data Collection: A high-quality single crystal is selected, mounted on a diffractometer, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined (structure solution), and these positions are then refined against the experimental data to generate the final, precise structural model (structure refinement). The final model is then validated and can be deposited in a public database like the Cambridge Structural Database (CSD).

Until such an experimental study is performed and published, a definitive guide on the crystal structure of this compound cannot be completed. Researchers in need of this data may consider performing the crystallographic analysis themselves or exploring computational methods to predict the molecule's preferred conformation.

Unveiling the Bioactivity of (2S,3R)-3-Hydroxyvaline Stereoisomers: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of (2S,3R)-3-hydroxyvaline and its stereoisomers. Due to the limited availability of direct research on the isolated stereoisomers of 3-hydroxyvaline, this document focuses on its role as a constituent of bioactive natural products and outlines established methodologies for its synthesis, separation, and biological evaluation.

Introduction to (2S,3R)-3-Hydroxyvaline and its Stereoisomers

(2S,3R)-3-hydroxyvaline is a non-canonical α-amino acid, a class of amino acids not found among the 20 proteinogenic amino acids. The presence of two stereocenters at the α- and β-positions gives rise to four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The unique structural features of these isomers, particularly the β-hydroxyl group, make them valuable synthons in medicinal chemistry and potential sources of novel biological activity.

Known and Potential Biological Activities

Current research points towards the significant potential of 3-hydroxyvaline stereoisomers in the development of novel antimicrobial agents. This is primarily based on their identification within complex natural products with demonstrated antibacterial properties.

Component of Antimicrobial Peptides

Notably, L-3-hydroxyvaline has been identified as a component of isopedopeptins, a class of cationic cyclic lipodepsipeptides produced by the bacterium Pedobacter cryoconitis.[1][2][3] These peptides exhibit potent activity against Gram-negative bacteria, including carbapenem-resistant strains of Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa, which are listed as top-priority pathogens by the World Health Organization.[1][2] The isopedopeptins are believed to exert their antibacterial effect by disrupting the bacterial cell membrane.[1][2] The presence of 3-hydroxyvaline in these potent antibiotics suggests that it plays a crucial role in their overall structure and biological function.

Fungal Metabolite

One stereoisomer of 3-hydroxyvaline, 3-methyl-L-threonine, is known to be a fungal metabolite.[4] Fungi are a rich source of bioactive secondary metabolites, including many antibiotics. This further supports the hypothesis that 3-hydroxyvaline stereoisomers may possess inherent antimicrobial or other pharmacological activities. The incorporation of non-canonical amino acids is a recognized strategy for enhancing the efficacy and proteolytic resistance of antimicrobial peptides.[5][6][7]

Data Presentation

While comprehensive quantitative data on the specific biological activities of isolated 3-hydroxyvaline stereoisomers are not yet available in the public domain, the following tables are provided as a template for researchers to present their findings from experimental studies.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for 3-Hydroxyvaline Stereoisomers

| Stereoisomer | Escherichia coli ATCC 25922 MIC (µg/mL) | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL) |

| (2S,3R) | Data to be determined | Data to be determined | Data to be determined |

| (2R,3S) | Data to be determined | Data to be determined | Data to be determined |

| (2S,3S) | Data to be determined | Data to be determined | Data to be determined |

| (2R,3R) | Data to be determined | Data to be determined | Data to be determined |

Table 2: Illustrative Enzyme Inhibition Data for 3-Hydroxyvaline Stereoisomers

| Stereoisomer | Target Enzyme X IC₅₀ (µM) | Target Enzyme Y IC₅₀ (µM) |

| (2S,3R) | Data to be determined | Data to be determined |

| (2R,3S) | Data to be determined | Data to be determined |

| (2S,3S) | Data to be determined | Data to be determined |

| (2R,3R) | Data to be determined | Data to be determined |

Experimental Protocols

The following section details established methodologies for the synthesis, separation, and biological evaluation of β-hydroxy-α-amino acid stereoisomers, which are directly applicable to the study of (2S,3R)-3-hydroxyvaline.

Stereoselective Synthesis of β-Hydroxy-α-Amino Acids

A common and effective method for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids is the direct aldolization of a chiral glycine enolate equivalent.[8][9]

Protocol: Aldolization of Pseudoephenamine Glycinamide [8]

-

Preparation of the Glycinamide: Prepare (R,R)- or (S,S)-pseudoephenamine glycinamide from the corresponding pseudoephenamine in a one-flask protocol.

-

Enolization: In a flame-dried flask under an inert atmosphere, dissolve the pseudoephenamine glycinamide and lithium chloride in an appropriate anhydrous solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise to effect enolization.

-

Aldol Addition: To the enolate solution, add the desired aldehyde or ketone substrate (in this case, a precursor to the valine side chain) dropwise at low temperature.

-

Quenching and Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature and perform a standard aqueous work-up and extraction with an organic solvent.

-

Purification: Purify the resulting aldol addition product by recrystallization or column chromatography.

-

Hydrolysis: The purified product can be readily transformed into the desired β-hydroxy-α-amino acid by mild acid hydrolysis.

Chiral Separation of Stereoisomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and analysis of amino acid stereoisomers.[10][11][12]

Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective.[13] Polysaccharide-based or crown-ether CSPs can also be considered.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic modifier (e.g., formic acid or acetic acid). A common starting mobile phase could be Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[13] Degas the mobile phase before use.

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the mixture of 3-hydroxyvaline stereoisomers in the mobile phase diluent and filter through a 0.45 µm syringe filter.

-

Injection and Elution: Inject the prepared sample onto the column and perform isocratic elution.

-

Detection: Monitor the elution of the stereoisomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the chromatographic peaks to determine the retention times and calculate the resolution and enantiomeric purity (% ee).

Biological Activity Screening

The broth microdilution method is a standard assay for determining the MIC of a compound against various microorganisms.[14][15][16][17][18]

Protocol: Broth Microdilution MIC Assay

-

Reagent Preparation:

-

Prepare cation-adjusted Mueller-Hinton Broth (CA-MHB).

-

Prepare a stock solution of each 3-hydroxyvaline stereoisomer in a suitable solvent (e.g., sterile water or a solvent with low toxicity to the test organisms). To prevent peptide loss, a diluent of 0.01% acetic acid with 0.2% bovine serum albumin can be used for cationic compounds.[14]

-

-

Inoculum Preparation:

-

Grow the test bacterial strain overnight in CA-MHB.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[14]

-

-

Assay Plate Setup:

-

In a sterile 96-well low-binding polypropylene microtiter plate, perform serial two-fold dilutions of each stereoisomer stock solution in CA-MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plate at 37 °C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Non-canonical amino acids can also act as enzyme inhibitors.[19][20][21][22] A general protocol for an enzyme inhibition assay is provided below.

Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a buffer solution at the optimal pH for the target enzyme.

-

Prepare a stock solution of the enzyme and its specific substrate.

-

Prepare serial dilutions of each 3-hydroxyvaline stereoisomer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme, the buffer, and varying concentrations of the inhibitor (3-hydroxyvaline stereoisomer).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rates for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations: Workflows and Mechanisms

Drug Discovery Workflow for Natural Product-Derived Amino Acids

The following diagram illustrates a typical workflow for the discovery and development of a novel bioactive amino acid from a natural source.

Caption: Drug discovery workflow for a natural product-derived amino acid.

Hypothetical Mechanism of Action: Bacterial Membrane Disruption

Based on the proposed mechanism of action for isopedopeptins, a compound containing 3-hydroxyvaline may disrupt the bacterial cell membrane.

Caption: Hypothetical mechanism of bacterial membrane disruption.

Conclusion

While direct biological activity data for the stereoisomers of (2S,3R)-3-hydroxyvaline are currently scarce, its presence in potent antimicrobial natural products strongly suggests its potential as a valuable scaffold for the development of new anti-infective agents. This technical guide provides a foundational framework for researchers to pursue the synthesis, separation, and comprehensive biological evaluation of these promising non-canonical amino acids. The detailed experimental protocols and structured data presentation formats are intended to facilitate and standardize future investigations into the therapeutic potential of 3-hydroxyvaline stereoisomers.

References

- 1. Isopedopeptins A–H: Cationic Cyclic Lipodepsipeptides from Pedobacter cryoconitis UP508 Targeting WHO Top-Priority Carbapenem-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-L-threonine | C5H11NO3 | CID 192763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. protocols.io [protocols.io]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid: A Technical Overview of its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a stereoisomer of hydroxyleucine, is a chiral amino acid with potential applications in various scientific fields. While information on its specific natural occurrence is limited, this technical guide provides a comprehensive overview of the current knowledge surrounding hydroxylated branched-chain amino acids. It focuses on the well-documented natural occurrence, biosynthesis, and analytical protocols for the closely related stereoisomer, (2S,3R,4S)-4-hydroxyisoleucine, as a proxy. Furthermore, this document details enzymatic synthesis strategies that could lead to the production of this compound and discusses the analytical methodologies crucial for the separation and quantification of its stereoisomers.

Introduction

Hydroxy amino acids are a class of non-proteinogenic amino acids that have garnered significant interest due to their presence in bioactive natural products and their potential as chiral building blocks in organic synthesis.[1] this compound, also known as (2S,3R)-β-hydroxyleucine, is a specific stereoisomer of 3-hydroxyleucine. While its direct natural isolation has not been extensively reported, the study of related hydroxylated amino acids provides a framework for understanding its potential origins and biological significance.

This guide will delve into the known natural sources of a closely related compound, detail potential biosynthetic pathways, provide established experimental protocols for analysis, and present this information in a structured format for researchers and professionals in drug development.

Natural Occurrence and Quantitative Data

| Natural Source | Compound | Concentration (% of dried plant seeds) | Reference |

| Fenugreek (Trigonella foenum-graecum) | (2S,3R,4S)-4-hydroxyisoleucine | 0.4% (from Iran) | [2] |

Biosynthesis and Enzymatic Production

The biosynthesis of this compound is not yet fully elucidated. However, studies on the enzymatic hydroxylation of L-leucine and L-isoleucine provide insights into potential pathways. Fe(II)/α-ketoglutarate-dependent dioxygenases are a key class of enzymes capable of catalyzing the hydroxylation of amino acids.[3][4]

One notable enzyme, N-succinyl L-leucine 3-hydroxylase (SadA) from Burkholderia ambifaria, has been shown to catalyze the β-hydroxylation of N-succinyl L-leucine, producing N-succinyl-L-threo-β-hydroxyleucine.[5] This enzymatic reaction offers a potential route for the stereoselective synthesis of β-hydroxyleucine derivatives.

A biosynthetic pathway for (2S,3R,4S)-4-hydroxyisoleucine has been established in recombinant Corynebacterium glutamicum. This pathway involves the hydroxylation of L-isoleucine by an L-isoleucine dioxygenase.[6]

Figure 1: Simplified diagram of the enzymatic synthesis of (2S,3R,4S)-4-hydroxyisoleucine.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound from natural sources are not established. However, methodologies developed for the analysis of 4-hydroxyisoleucine in fenugreek and for the chiral separation of amino acid stereoisomers can be adapted.

Extraction and Isolation of Hydroxylated Amino Acids from Plant Material (Adapted from Fenugreek Analysis)

This protocol outlines a general procedure for the extraction and isolation of hydroxylated amino acids from plant seeds.[2]

-

Defatting: Powdered plant material is defatted using a suitable organic solvent (e.g., hexane) in a Soxhlet apparatus.

-

Extraction: The defatted material is then extracted with 50% ethanol.

-

Ion-Exchange Chromatography:

-

The ethanolic extract is concentrated and loaded onto a cation exchange column (e.g., Amberlite).

-

The column is washed with deionized water to remove neutral and acidic compounds.

-

Amino acids are eluted with a solution of ammonium hydroxide.

-

The presence of amino acids in the eluate can be monitored using a ninhydrin spot test.

-

-

Fraction Collection and Analysis: The collected fractions containing amino acids are concentrated and can be further purified or directly analyzed by HPLC.

Figure 2: General workflow for the extraction and isolation of hydroxylated amino acids.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantification of hydroxylated amino acids often requires derivatization to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is o-phthaldialdehyde (OPA).[2]

-

Derivatization:

-

An aliquot of the sample or standard solution is mixed with OPA reagent.

-

The reaction is allowed to proceed for a specific time at room temperature.

-

-

HPLC Conditions (Example for 4-hydroxyisoleucine): [2]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of solvent A (e.g., 0.1 M sodium acetate, pH 6.95: methanol: tetrahydrofuran; 92.5:5:2.5) and solvent B (e.g., methanol: tetrahydrofuran; 97.5:2.5).

-

Flow Rate: 0.8 mL/min.

-

Detection: Fluorescence detector (λex=330nm, λem=440nm).

-

-

Quantification: A calibration curve is generated using standard solutions of the target amino acid. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Stereoisomer Separation

The separation of stereoisomers is critical and can be achieved using chiral chromatography techniques.[7][8]

-

Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are commonly used.[7]

-

Chiral Derivatization: The amino acids can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways directly involving this compound. Research on the biological activity of this specific stereoisomer is an area for future investigation.

Conclusion

While the natural occurrence of this compound remains to be definitively established, the study of related hydroxylated branched-chain amino acids provides a solid foundation for its potential discovery and characterization. The enzymatic synthesis of this compound is a promising area of research, and established analytical techniques for chiral amino acid separation are readily adaptable for its analysis. This technical guide serves as a resource for researchers and professionals, summarizing the current state of knowledge and highlighting the methodologies available for future exploration of this and other novel amino acids.

References

- 1. Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel l-leucine 5-hydroxylase from Nostoc piscinale unravels unexpected sulfoxidation activity toward l-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High production of 4-hydroxyisoleucine in Corynebacterium glutamicum by multistep metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 8. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Microbial Biosynthesis of 3-Hydroxyvaline: A Proposed Pathway and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyvaline is a non-proteinogenic amino acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. While a dedicated natural biosynthetic pathway for 3-hydroxyvaline is not well-documented in microorganisms, this technical guide outlines a proposed engineered metabolic pathway for its production. The core of this strategy involves the heterologous expression of a hydroxylase enzyme capable of converting L-valine, a readily available precursor, into 3-hydroxyvaline. This document provides a comprehensive overview of the proposed pathway, discusses the key enzymatic steps, presents hypothetical quantitative data based on related bioprocesses, and offers detailed experimental protocols for the key stages of strain development and product analysis.

Introduction

The demand for enantiomerically pure chiral building blocks in the pharmaceutical and fine chemical industries has driven significant research into microbial biosynthesis. 3-Hydroxyvaline, with its chiral centers, represents a valuable synthetic intermediate. This guide explores a rational metabolic engineering approach to establish a de novo biosynthesis pathway for 3-hydroxyvaline in a microbial host, such as Escherichia coli. The proposed pathway leverages the host's native L-valine biosynthesis and introduces a key hydroxylation step to achieve the final product.

Proposed Biosynthesis Pathway of 3-Hydroxyvaline

The proposed engineered pathway for 3-hydroxyvaline biosynthesis initiates from the central metabolite, pyruvate, and proceeds through the natural L-valine synthesis route. The final and key step is the hydroxylation of L-valine to yield 3-hydroxyvaline.

The biosynthesis of the precursor, L-valine, from pyruvate is a well-characterized pathway involving four key enzymes:

-

Acetohydroxyacid synthase (AHAS) : Catalyzes the condensation of two pyruvate molecules to form 2-acetolactate.[1]

-

Acetohydroxyacid isomeroreductase (AHAIR) : Converts 2-acetolactate to 2,3-dihydroxy-isovalerate.[1]

-

Dihydroxyacid dehydratase (DHAD) : Catalyzes the dehydration of 2,3-dihydroxy-isovalerate to form α-ketoisovalerate.[1]

-

Branched-chain amino acid aminotransferase (Transaminase B) : Mediates the final step of L-valine synthesis through the amination of α-ketoisovalerate.[1]

The crucial engineered step is the introduction of a valine-3-hydroxylase to convert L-valine into 3-hydroxyvaline. The most promising candidates for this role are enzymes from the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily or cytochrome P450 monooxygenases, which are known to catalyze the hydroxylation of various amino acids.[2][3][4]

Quantitative Data

While specific quantitative data for microbial 3-hydroxyvaline production via this proposed pathway is not yet available in the literature, we can extrapolate potential targets based on the production of structurally related compounds in engineered microorganisms. The following table presents hypothetical, yet achievable, production metrics based on published data for L-valine and 3-hydroxyvalerate production.[1][5]

| Parameter | Host Organism | Precursor | Product | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference (for analogous process) |

| L-Valine Production | E. coli | Glucose | L-Valine | > 90 | ~0.45 | > 1.5 | [6] |

| 3-Hydroxyvalerate Production | E. coli | Glycerol | 3-Hydroxyvalerate | 10.6 | 0.188 | ~0.22 | [7] |

| Hypothetical 3-Hydroxyvaline Production | E. coli | Glucose + L-Valine | 3-Hydroxyvaline | 1-5 | 0.1-0.3 | 0.02-0.1 | - |

Experimental Protocols

This section details the key experimental methodologies required to establish and analyze the proposed 3-hydroxyvaline production pathway.

Identification and Cloning of a Candidate Valine-3-Hydroxylase Gene

The critical step in this metabolic engineering strategy is the identification of a suitable hydroxylase.

Experimental Workflow:

Protocol for Cloning:

-

Gene Identification: Perform a BLAST search of protein databases (e.g., NCBI) using known amino acid hydroxylase sequences from the 2-oxoglutarate-dependent dioxygenase and cytochrome P450 families. Prioritize hits from microorganisms known to produce secondary metabolites containing hydroxylated amino acids.

-

Codon Optimization and Gene Synthesis: Optimize the codon usage of the candidate gene for expression in the chosen host (e.g., E. coli) and have the gene synthesized commercially.

-

Vector Construction: Clone the synthesized gene into a suitable expression vector (e.g., pET series for E. coli) with an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

Protein Expression and Purification

-

Culture Growth: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Scale-up and Induction: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lyse by sonication on ice.

-

Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA affinity chromatography column according to the manufacturer's instructions. Elute the protein with a high concentration of imidazole.

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

In Vitro Enzyme Assay

Reaction Mixture (100 µL):

-

50 mM HEPES buffer (pH 7.5)

-

1 mM L-valine (substrate)

-

2 mM 2-oxoglutarate (co-substrate for 2-ODDs)

-

1 mM Ascorbate (co-factor for 2-ODDs)

-

100 µM FeSO4 (co-factor for 2-ODDs)

-

1 mM NADPH (for cytochrome P450 reductase, if applicable)

-

1-5 µg purified hydroxylase enzyme

Procedure:

-

Assemble the reaction mixture without the enzyme and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 3-hydroxyvaline using HPLC or LC-MS.

Analytical Methods for 3-Hydroxyvaline Quantification

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC with pre-column derivatization using o-phthalaldehyde (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of a polar solvent (e.g., aqueous buffer with acetonitrile or methanol).

-

Detection: Fluorescence detector (for OPA derivatives) or UV detector (for PITC derivatives).

-

Quantification: Use a standard curve of authentic 3-hydroxyvaline.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: LC-MS provides high sensitivity and selectivity for the detection and quantification of 3-hydroxyvaline, and can be used to confirm its identity.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Detection: Monitor the parent ion and characteristic fragment ions of 3-hydroxyvaline for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Conclusion

The microbial biosynthesis of 3-hydroxyvaline presents a promising alternative to chemical synthesis. This guide has outlined a feasible, engineered pathway centered on the hydroxylation of L-valine. While the key valine-3-hydroxylase remains to be definitively identified and characterized, the proposed methodologies for gene discovery, protein characterization, and product analysis provide a solid framework for researchers to pursue the development of a microbial cell factory for 3-hydroxyvaline production. Future work should focus on screening diverse microbial sources for novel hydroxylases with activity towards L-valine and optimizing the metabolic flux towards the precursor to maximize product titers.

References

- 1. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Heterologous production of 3-hydroxyvalerate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis and modeling of L-valine production in fermentation batch from E. coli using glucose, lactose and whey as carbon sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwaterloo.ca [uwaterloo.ca]

Spectroscopic Profile of (2S,3R)-3-Hydroxyvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (2S,3R)-3-hydroxyvaline. Due to the limited availability of published experimental spectra for this specific stereoisomer, this document focuses on predicted spectroscopic characteristics based on the analysis of similar compounds and established principles of NMR, MS, and IR spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for (2S,3R)-3-hydroxyvaline. These predictions are derived from typical values for amino acids and β-hydroxy amino acids.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~3.5 - 4.0 | Doublet | ~3-5 |

| H-β | ~3.8 - 4.2 | Doublet of Quartets or Multiplet | ~3-5 (Hα-Hβ), ~7 (Hβ-γCH₃) |

| γ-CH₃ | ~1.2 - 1.4 | Doublet | ~7 |

| γ'-CH₃ | ~1.1 - 1.3 | Singlet | - |

| NH₂ | Variable (broad) | Singlet | - |

| OH | Variable (broad) | Singlet | - |

| COOH | Variable (broad) | Singlet | - |

Note: Chemical shifts are referenced to TMS and can vary based on solvent, pH, and temperature. The NH₂, OH, and COOH proton signals are often broad and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 - 180 |

| C-α | ~55 - 65 |

| C-β | ~70 - 80 |

| C-γ | ~25 - 35 |

| C-γ' | ~20 - 30 |

Note: Chemical shifts are referenced to TMS and are influenced by solvent and pH.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 134.0766 | - |

| [M-H₂O+H]⁺ | 116.0660 | Loss of water from the protonated molecule |

| [M-COOH+H]⁺ | 89.0813 | Decarboxylation of the protonated molecule |

Note: The molecular formula of (2S,3R)-3-hydroxyvaline is C₅H₁₁NO₃, and its monoisotopic mass is 133.0739 Da.

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3550 | Strong, Broad |

| N-H stretch (amine) | 3200 - 3400 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| O-H bend (carboxylic acid) | 1210 - 1320 | Medium |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| N-H bend (amine) | 1580 - 1650 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a novel amino acid like (2S,3R)-3-hydroxyvaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve 5-10 mg of the amino acid sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The pH of the solution can significantly affect the chemical shifts of ionizable groups. Adjust the pD to a desired value (e.g., neutral pD of ~7.0-7.4) using dilute DCl or NaOD for consistent results.[1]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[1]

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.[1]

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

2D NMR (COSY, HSQC, HMBC): To further elucidate the structure and assign signals unambiguously, a suite of 2D NMR experiments should be performed. These experiments reveal proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF, Orbitrap).

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.[2]

ESI-MS Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: 70-120 V (can be varied to induce in-source fragmentation).

-

Drying Gas (N₂): Flow rate and temperature optimized for the instrument and solvent system.

-

Scan Range: m/z 50-500.

Tandem MS (MS/MS): To study the fragmentation pathways, the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry amino acid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Acquisition:

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel amino acid.

References

The Enigmatic Role of (2S,3R)-3-hydroxy-D-isovaline: A Putative Functional Guide for Microbial Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-hydroxy-D-isovaline is a non-proteinogenic amino acid (NPAA) whose specific biological functions in microorganisms remain largely uncharacterized in publicly available scientific literature. As a D-amino acid, it is part of a class of molecules increasingly recognized for their significant roles in microbial physiology, signaling, and survival. This technical guide synthesizes the current understanding of NPAAs and D-amino acids to postulate putative functions for (2S,3R)-3-hydroxy-D-isovaline and provides a framework for its future investigation. The stereochemistry of this molecule, with chiral centers at both the alpha and beta carbons, suggests a high degree of specificity in its interactions with microbial enzymes and receptors, highlighting its potential as a target for novel antimicrobial strategies or as a modulator of microbial communities.

Introduction: The Expanding World of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not incorporated into proteins during ribosomal translation, play a vast and diverse set of roles in biological systems.[1][2] In microorganisms, these molecules are crucial as intermediates in metabolic pathways, components of secondary metabolites with antibiotic or signaling properties, and structural elements of the cell wall.[2] The presence of D-amino acids, in particular, is a hallmark of the bacterial world, where they are key components of peptidoglycan and are increasingly implicated in the regulation of biofilm formation, sporulation, and intercellular communication.[3]

The specific molecule (2S,3R)-3-hydroxy-D-isovaline is a stereoisomer of 3-hydroxy-isovaline, a hydroxylated derivative of the D-isomer of valine. While information on this particular stereoisomer is scarce, its structural features allow us to hypothesize its potential roles in microorganisms based on the established functions of similar molecules.

Putative Functions of (2S,3R)-3-hydroxy-D-isovaline in Microorganisms

Given the lack of direct experimental evidence, the following functions are putative and based on the known roles of D-amino acids and other NPAAs in microorganisms.

Cell Wall Metabolism and Remodeling

D-amino acids are fundamental building blocks of the peptidoglycan cell wall in most bacteria.[3] They are incorporated into the peptide side chains that cross-link the glycan strands, providing structural integrity to the cell. It is plausible that (2S,3R)-3-hydroxy-D-isovaline could:

-

Act as a substrate for peptidoglycan synthesis: It might be incorporated into the peptidoglycan structure, potentially altering its physical properties, such as thickness, rigidity, and porosity.

-

Modulate the activity of cell wall enzymes: D-amino acids are known to regulate the activity of transpeptidases and other penicillin-binding proteins (PBPs).[3] (2S,3R)-3-hydroxy-D-isovaline could act as an allosteric regulator or a competitive inhibitor of these enzymes, thereby influencing cell wall synthesis and remodeling.

Signaling and Quorum Sensing